molecular formula C18H13ClN4OS B14936263 7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14936263
M. Wt: 368.8 g/mol
InChI Key: PFPAHHHAVLEFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzothiophene core, a triazole ring, and a chloro substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like triethylamine, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring and benzothiophene core play crucial roles in these interactions, contributing to the compound’s biological activity .

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

7-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13ClN4OS/c19-15-3-1-2-13-8-16(25-17(13)15)18(24)22-14-6-4-12(5-7-14)9-23-11-20-10-21-23/h1-8,10-11H,9H2,(H,22,24)

InChI Key

PFPAHHHAVLEFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.